BenchChemオンラインストアへようこそ!

3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Kinase inhibition Structure–activity relationship Regioisomer comparison

Procure CAS 899752-41-1 to secure the precise 3,5-dimethoxybenzamide regioisomer on the pyrazolo[3,4-d]pyrimidin-4-one core. Its distinct N-5 substitution vector is critical for kinase selectivity profiling (EGFR, Src/Abl, CDK2) and PDE isoform modulation studies, where even minor regioisomeric changes can shift IC50 by >10-fold. The commercially available, high-purity (≥95%) compound offers a straightforward synthetic entry via N-5 acylation, making it an essential, cost-effective building block for reproducible SAR campaigns.

Molecular Formula C20H17N5O4
Molecular Weight 391.387
CAS No. 899752-41-1
Cat. No. B2527376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS899752-41-1
Molecular FormulaC20H17N5O4
Molecular Weight391.387
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC
InChIInChI=1S/C20H17N5O4/c1-28-15-8-13(9-16(10-15)29-2)19(26)23-24-12-21-18-17(20(24)27)11-22-25(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,26)
InChIKeyWHUIXIUAVNVPQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide – Structural Identity and Procurement-Relevant Class Context for CAS 899752-41-1


3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899752-41-1; molecular formula C20H17N5O4; molecular weight 391.39 g/mol) belongs to the pyrazolo[3,4-d]pyrimidine heterocyclic class, a scaffold widely explored for kinase inhibition, phosphodiesterase modulation, and anticancer applications [1]. The compound features a 3,5-dimethoxybenzamide moiety appended at the N-5 position of the pyrazolo[3,4-d]pyrimidin-4-one core bearing an N-1 phenyl group. This substitution pattern distinguishes it from regioisomeric dimethoxy variants and from analogs with alternative N-1 aryl or N-5 acyl substituents, which may confer differential target selectivity, physicochemical properties, and synthetic accessibility [2]. The compound is commercially available from multiple research chemical suppliers, typically at purities ≥95% for in vitro screening applications.

Why In-Class Pyrazolo[3,4-d]pyrimidine Analogs Cannot Substitute for CAS 899752-41-1 Without Quantitative Validation


Within the pyrazolo[3,4-d]pyrimidine class, even minor structural perturbations—such as the position of methoxy groups on the benzamide ring (3,5- vs. 2,4- vs. 2,3-dimethoxy) or the nature of the N-1 aryl substituent (phenyl vs. p-tolyl)—can profoundly alter kinase selectivity profiles, cellular potency, and metabolic stability [1]. Published structure–activity relationship (SAR) studies on related pyrazolo[3,4-d]pyrimidin-4-ones demonstrate that substituent regiochemistry on the pendant aryl ring directly modulates inhibitory activity against targets such as EGFR, Src/Abl kinases, and 5-lipoxygenase, with IC50 shifts exceeding one log unit observed between regioisomeric pairs [2]. Consequently, substituting CAS 899752-41-1 with a close analog—even a dimethoxy regioisomer or a p-tolyl variant—without empirical target engagement or cellular assay confirmation risks invalidating experimental reproducibility and compromising screening campaign conclusions [3].

CAS 899752-41-1 – Quantitative Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Dimethoxy Substitution: 3,5- vs. 2,4-Dimethoxybenzamide Kinase Selectivity Inference

The 3,5-dimethoxy substitution pattern on the benzamide ring of CAS 899752-41-1 is expected to confer a distinct steric and electronic profile compared to the 2,4-dimethoxy regioisomer (CAS not assigned; structure confirmed via benchchem.com listing as 2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide) and the 2,3-dimethoxy regioisomer (CAS 899996-22-6) [1]. In published SAR studies on pyrazolo[3,4-d]pyrimidine derivatives, methoxy group position on pendant aryl rings was shown to modulate EGFR-TK inhibitory activity against MCF-7 cells, with IC50 values varying from low micromolar to inactive across positional isomers [2]. While direct head-to-head data for CAS 899752-41-1 versus its regioisomers are not publicly available, the class-level evidence indicates that the 3,5-dimethoxy configuration places both methoxy groups in meta positions relative to the amide linkage, creating a symmetric electron-donating effect that may influence hydrogen-bonding interactions within the ATP-binding pocket differently than the ortho/para arrangement of the 2,4-isomer or the ortho/meta arrangement of the 2,3-isomer [3].

Kinase inhibition Structure–activity relationship Regioisomer comparison

N-1 Aryl Substituent Differentiation: Phenyl vs. p-Tolyl Effect on Target Engagement Potential

CAS 899752-41-1 bears an N-1 phenyl group, distinguishing it from the closely related p-tolyl analog (CAS 900007-91-2; 3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide) . In dual Src/Abl inhibitor programs based on the pyrazolo[3,4-d]pyrimidine scaffold, the N-1 substituent was identified as a critical determinant of kinase selectivity: N-1 phenyl derivatives demonstrated balanced Src/Abl inhibition with cellular activity against Bcr-Abl-transduced BaF3 cells resistant to imatinib, whereas larger N-1 substituents altered the selectivity window [1]. The p-tolyl modification introduces an additional methyl group that increases hydrophobicity (calculated cLogP increase of approximately +0.5 units) and may sterically restrict binding to kinases with smaller gatekeeper residues. The phenyl-bearing target compound thus retains a smaller hydrophobic footprint that may be preferable for targets where the N-1 pocket is sterically constrained.

Kinase selectivity N-1 substitution Hydrophobic interaction

Benzamide vs. Non-Benzamide N-5 Substituents: Impact on cGMP-Specific PDE9A Inhibition Potency

The N-5 benzamide substituent of CAS 899752-41-1 differentiates it from other pyrazolo[3,4-d]pyrimidine ketone derivatives developed as phosphodiesterase (PDE) inhibitors. Patent US9617269 discloses N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds as PDE9A inhibitors, with lead compound WYQ-35 achieving an IC50 of 33 nM against PDE9A, while closely related analogs in the same series exhibited IC50 values ranging from 5.5 nM to >100 nM depending on the N-substituent structure [1][2]. While CAS 899752-41-1 is not explicitly disclosed in US9617269, the 3,5-dimethoxybenzamide N-5 substituent represents a distinct chemotype from the alkyl/cycloalkyl N-substituents exemplified in the patent. This structural divergence implies different PDE isoform selectivity profiles: the benzamide carbonyl and dimethoxyphenyl ring may engage different residues within the PDE active site compared to simple alkyl-substituted analogs [3].

Phosphodiesterase inhibition PDE9A N-5 substitution

Physicochemical Differentiation: Calculated LogP, Solubility, and Synthetic Accessibility vs. Chloro/Ethoxy Benzamide Analogs

The 3,5-dimethoxybenzamide motif of CAS 899752-41-1 confers distinct physicochemical properties compared to halogenated or mono-alkoxy benzamide analogs within the same pyrazolo[3,4-d]pyrimidin-4-one series. Analogs such as 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide and 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide are listed by vendors as kinase inhibitor scaffolds . The 3,5-dimethoxy substitution increases hydrogen bond acceptor count (4 vs. 2 for the 2-chloro analog) and topological polar surface area (tPSA estimated at ~114 Ų vs. ~85 Ų for the 2-chloro analog), which may improve aqueous solubility at the expense of membrane permeability [1]. The 3,5-dimethoxybenzamide starting material (3,5-dimethoxybenzoic acid or its acyl chloride) is commercially available at low cost, offering a synthetic accessibility advantage over analogs requiring multi-step installation of substituted benzamide groups.

Physicochemical properties Drug-likeness Synthetic tractability

Kinase Profiling Selectivity: Pyrazolo[3,4-d]pyrimidine Scaffold Baseline and the Potential Role of 3,5-Dimethoxybenzamide in Selectivity Tuning

The pyrazolo[3,4-d]pyrimidine core is a privileged kinase inhibitor scaffold with demonstrated activity against Src (IC50 values in nanomolar range for optimized derivatives), Abl (including imatinib-resistant mutants), EGFR, CDK2, and VEGFR-2 [1][2]. In the Src/Abl dual inhibitor series disclosed in EP2201013B1, 4-amino-substituted pyrazolo[3,4-d]pyrimidines with varied N-1 and C-6 substituents showed Src phosphorylation inhibition with IC50 values in the sub-micromolar range and selective cytotoxicity against SaOS-2 osteosarcoma cells while sparing normal osteoblasts [1]. The 3,5-dimethoxybenzamide substituent at N-5 in CAS 899752-41-1 represents a distinct N-acyl substitution pattern not exemplified in the 4-amino series, potentially redirecting kinase selectivity away from Src/Abl toward other kinase targets. Published kinase profiling of pyrazolo[3,4-d]pyrimidine libraries demonstrates that N-5/N-6 substitution changes can shift kinase selectivity profiles across the kinome by engaging different hinge-region interactions and altering the DFG-loop conformation preference [3].

Kinase selectivity panel Src family kinases Abl kinase

Recommended Procurement and Deployment Scenarios for CAS 899752-41-1 Based on Available Differentiation Evidence


Kinase Inhibitor Screening Library Diversification – Meta-Dimethoxy Chemotype Inclusion

CAS 899752-41-1 is best deployed as a diversity element in kinase-focused screening libraries, specifically to represent the 3,5-dimethoxybenzamide substitution vector on the pyrazolo[3,4-d]pyrimidin-4-one core. Published SAR on related scaffolds indicates that methoxy positional isomerism can alter kinase inhibition potency by >10-fold [1]. Inclusion of the 3,5-dimethoxy regioisomer alongside the 2,4- and 2,3-dimethoxy variants (CAS 899996-22-6) enables systematic exploration of methoxy positional effects on target engagement. This scenario is supported by class-level evidence that pyrazolo[3,4-d]pyrimidine derivatives exhibit nanomolar to micromolar activity against Src, Abl, EGFR, and CDK2 kinases [2].

PDE Isoform Selectivity Profiling – N-5 Benzamide vs. N-5 Alkyl Comparison

Given that structurally related N-substituted pyrazolo[3,4-d]pyrimidine ketones exhibit PDE9A inhibition with IC50 values ranging from 5.5 nM to 33 nM [1], CAS 899752-41-1 can serve as a comparator compound to evaluate the impact of the 3,5-dimethoxybenzamide N-5 substituent on PDE isoform selectivity. Its distinct N-acyl structure (benzamide vs. alkyl/cycloalkyl in patent-exemplified PDE9A inhibitors) may redirect inhibitory activity toward other PDE isoforms (e.g., PDE5, PDE10) or dual-specificity enzymes. This application is supported by the well-established precedent that N-substituent identity in pyrazolo[3,4-d]pyrimidin-4-ones is a primary determinant of PDE isoform selectivity [1].

Physicochemical Property Benchmarking Against Halogenated Benzamide Analogs

CAS 899752-41-1 is recommended as a high-tPSA, high-HBA comparator in solubility and permeability profiling panels that include the 2-chloro and 4-ethoxy benzamide analogs. The calculated tPSA difference of approximately +29 Ų relative to the 2-chloro analog is expected to translate into measurably different aqueous solubility and Caco-2 permeability, making this compound a useful tool for establishing property–performance relationships within the pyrazolo[3,4-d]pyrimidine chemotype. This scenario is supported by the general correlation between tPSA and membrane permeability in drug-like molecules.

Synthetic Methodology Development – N-5 Acylation Route Optimization

The 3,5-dimethoxybenzamide moiety of CAS 899752-41-1 is accessible via direct acylation of the corresponding 5-amino-pyrazolo[3,4-d]pyrimidin-4-one intermediate with commercially available 3,5-dimethoxybenzoyl chloride. This synthetic simplicity contrasts with N-5 alkylation or N-5 aryl coupling routes required for other analogs, making CAS 899752-41-1 a preferred substrate for optimizing N-5 acylation conditions (solvent, base, temperature) applicable to library synthesis. The compound's structural definition and commercial availability at >95% purity support its use as a reference standard in reaction optimization studies.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.